

Application Notes and Protocols for 1D228 in In Vivo Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1D228 is a novel and potent small molecule inhibitor targeting both c-Met and Tropomyosin Receptor Kinase (TRK) pathways.[1][2] Dysregulation of these signaling cascades is implicated in the progression of various cancers, making **1D228** a promising candidate for targeted cancer therapy.[1][2] Mechanistic studies have revealed that **1D228** effectively inhibits the phosphorylation of c-Met and TRK, thereby blocking their downstream signaling.[1] This dual inhibition leads to the suppression of tumor cell proliferation and angiogenesis.[1] Furthermore, **1D228** has been shown to induce G0/G1 cell cycle arrest by inhibiting cyclin D1.[1][3] Preclinical in vivo studies have demonstrated the robust anti-tumor efficacy of **1D228** in gastric and liver cancer models, with a favorable toxicity profile compared to combination therapies.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of **1D228** in in vivo animal studies, specifically focusing on xenograft models of human cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vivo studies of **1D228**.

Table 1: In Vivo Efficacy of 1D228 in Xenograft Mouse Models



Tumor Model	Cell Line	Animal Strain	1D228 Dosage (mg/kg/ d)	Adminis tration Route	Tumor Growth Inhibitio n (TGI) (%)	Compar ator Drug & Dosage	Compar ator TGI (%)
Gastric Cancer	MKN45	Male BALB/c nude	2	Not Specified	74.4	Tepotinib, 8 mg/kg/d	67.61
4	Not Specified	90.7					
8	Not Specified	94.8					
Liver Cancer	MHCC97 H	Male BALB/c nude	4	Not Specified	93.4	Tepotinib, 4 mg/kg/d	63.9

Data sourced from[1][3]

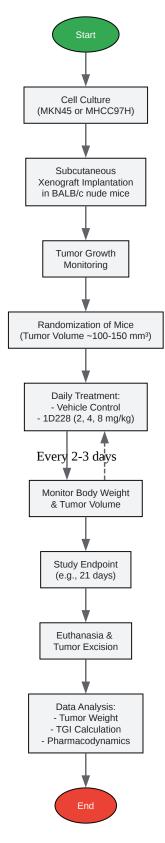
Table 2: Animal Model Specifications for 1D228 In Vivo Studies

Parameter	Specification			
Animal Species	Mouse			
Strain	BALB/c nude			
Sex	Male			
Age at Study Start	5 weeks			
Body Weight at Study Start	18-20 g			
Acclimation Period	1 week			
Housing Conditions	Constant room temperature, standard rodent chow and water			



Data sourced from[3]

Signaling Pathway of 1D228





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References

- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An orally bioavailable c-Met kinase inhibitor potently inhibits brain tumor malignancy and growth PubMed [pubmed.ncbi.nlm.nih.gov]
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